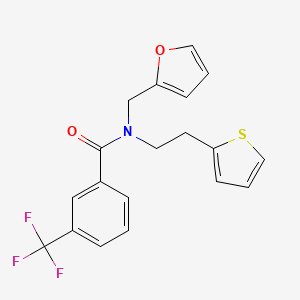
Pyridine, 5-nitro-2-propyl-
説明
Pyridine, 5-nitro-2-propyl- is a heterocyclic organic compound that belongs to the family of pyridines. It is commonly used in scientific research for its unique properties and has been studied extensively over the years.
作用機序
The mechanism of action of pyridine, 5-nitro-2-propyl- is not well understood. However, it is believed to act by inhibiting certain enzymes and proteins in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Pyridine, 5-nitro-2-propyl- has been shown to have various biochemical and physiological effects. It has been shown to have antihypertensive, antitumor, and antiviral properties. It has also been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One advantage of using pyridine, 5-nitro-2-propyl- in lab experiments is its unique properties, which make it useful for the synthesis of various organic compounds. However, one limitation is that it can be toxic in high concentrations, which can limit its use in certain experiments.
将来の方向性
There are many future directions for the study of pyridine, 5-nitro-2-propyl-. One direction is the development of new synthesis methods that are more efficient and environmentally friendly. Another direction is the study of its mechanism of action, which could lead to the development of new drugs and therapeutic agents. Additionally, there is a need for more research on the biochemical and physiological effects of this compound, as well as its potential toxicity and safety concerns.
In conclusion, pyridine, 5-nitro-2-propyl- is a unique and important compound that has many scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is necessary to fully understand its potential and limitations.
科学的研究の応用
Pyridine, 5-nitro-2-propyl- has been extensively used in scientific research as a building block for the synthesis of various organic compounds. It is commonly used in the pharmaceutical industry for the synthesis of drugs such as antihypertensive agents, antitumor agents, and antiviral agents. It is also used in the synthesis of dyes, agrochemicals, and flavoring agents.
特性
IUPAC Name |
5-nitro-2-propylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-3-7-4-5-8(6-9-7)10(11)12/h4-6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBQOPXFQBEXDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine, 5-nitro-2-propyl- | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-chlorophenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2694652.png)
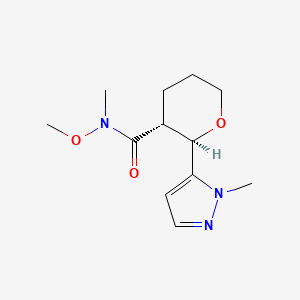
![2-cyclopentyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2694655.png)
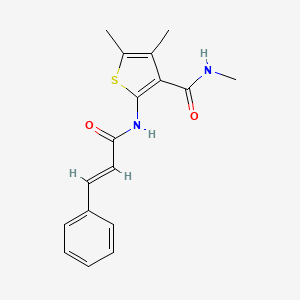
![N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2694658.png)
![5,6-dimethyl-3-(2-oxo-2-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)pyrimidin-4(3H)-one](/img/structure/B2694659.png)
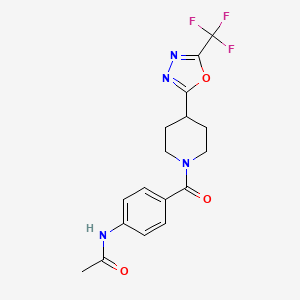

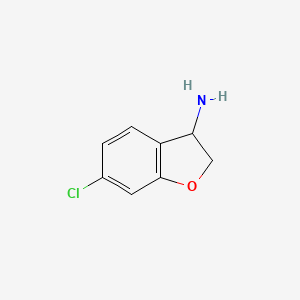
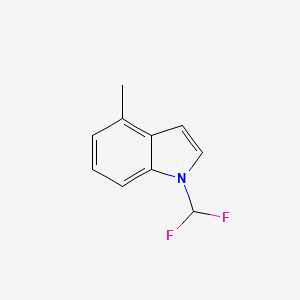
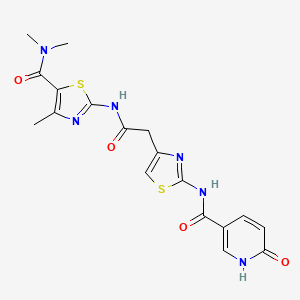
![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine](/img/structure/B2694672.png)
